1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
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Overview
Description
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is a synthetic organic compound with the molecular formula C16H15BrOS . It has a molecular weight of 335.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15BrOS/c1-12-2-4-13(5-3-12)16(18)10-11-19-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid substance . The exact physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the retrieved data.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
One significant application of compounds similar to "1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone" is in the field of organic synthesis and medicinal chemistry. These compounds serve as intermediates in the synthesis of complex molecules with potential therapeutic applications. For instance, Tucker and Chesterson (1988) describe the resolution of a nonsteroidal antiandrogen, showcasing the use of related compounds in resolving active pharmaceutical ingredients, which is crucial for the development of drugs with fewer side effects and enhanced therapeutic efficacy (H. Tucker & G. Chesterson, 1988).
Material Science
In material science, derivatives of "this compound" find applications in the development of high-performance materials. Tapaswi et al. (2015) synthesized transparent aromatic polyimides from thiophenyl-substituted benzidines, indicating the role of similar bromophenyl compounds in creating materials with high refractive indices and small birefringence, beneficial for optical applications (P. Tapaswi et al., 2015).
Antimicrobial Research
The synthesis and evaluation of novel heterocyclic compounds incorporating sulfamoyl moiety, which includes structures akin to "this compound", demonstrate potential antimicrobial properties. Research by Darwish et al. (2014) focuses on creating new molecules for antimicrobial use, emphasizing the importance of such compounds in addressing the need for new treatments against resistant microorganisms (E. Darwish et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylphenyl)sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-12-2-8-15(9-3-12)19-11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKKPHIZZBXJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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